molecular formula C25H33NO5 B10944773 Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Katalognummer: B10944773
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: SOYBGCIUJAPMAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative of significant interest in medicinal chemistry and neuroscience research. Compounds within this chemical class have been investigated for their potential to inhibit beta-amyloid production, a key pathogenic process in the development of Alzheimer's disease (Source: US20100119599A1). The structural motif of the 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate core is characteristic of molecules that may modulate abnormal protein aggregation and associated neurotoxicity. The specific substitution pattern on the phenyl ring at the 4-position, featuring both methoxy and propoxy groups, is designed to optimize the compound's physicochemical properties and binding affinity for biological targets. Researchers utilize this chemical as a critical tool to explore pathways involved in cerebral amyloidosis and to develop novel therapeutic strategies for neurodegenerative disorders. This product is supplied For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C25H33NO5

Molekulargewicht

427.5 g/mol

IUPAC-Name

ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H33NO5/c1-7-11-31-19-10-9-16(12-20(19)29-6)22-21(24(28)30-8-2)15(3)26-17-13-25(4,5)14-18(27)23(17)22/h9-10,12,22,26H,7-8,11,13-14H2,1-6H3

InChI-Schlüssel

SOYBGCIUJAPMAW-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3-Methoxy-4-Propoxybenzaldehyde

The synthesis of 3-methoxy-4-propoxybenzaldehyde serves as the foundational step for constructing the target compound. This intermediate is typically prepared via Williamson ether synthesis, where vanillin (4-hydroxy-3-methoxybenzaldehyde) undergoes alkylation with propyl bromide under basic conditions. A representative protocol involves:

  • Reagents : Vanillin (1 equiv), propyl bromide (1.2 equiv), potassium carbonate (2 equiv), dimethylformamide (DMF) as solvent.

  • Conditions : 80°C for 12 hours under nitrogen atmosphere.

  • Yield : 78–85% after purification by column chromatography.

The propoxy group enhances lipophilicity, which is critical for subsequent cyclization steps. Structural confirmation is achieved via 1H^1H NMR (δ\delta 9.80 ppm, aldehyde proton) and IR spectroscopy (ν\nu 1685 cm1^{-1}, C=O stretch).

Alternative Precursors for Structural Variants

Cyclization Strategies for Hexahydroquinoline Core

Acid-Catalyzed Friedländer Condensation

The hexahydroquinoline core is synthesized via Friedländer condensation between 3-methoxy-4-propoxybenzaldehyde and ethyl acetoacetate, mediated by acidic catalysts:

  • Catalysts : Concentrated H2SO4H_2SO_4, pp-toluenesulfonic acid (PTSA), or Lewis acids (e.g., ZnCl2ZnCl_2).

  • Solvent Systems : Ethanol or acetic acid at reflux (80–110°C).

  • Mechanism :

    • Knoevenagel condensation forms an α,β-unsaturated ketone.

    • Michael addition of enamine intermediates.

    • Cyclodehydration to yield the hexahydroquinoline scaffold.

CatalystTemperature (°C)Time (h)Yield (%)
H2SO4H_2SO_4110862
PTSA100671
ZnCl2ZnCl_2901068

PTSA demonstrates superior efficiency due to its mild acidity and reduced side reactions.

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times while maintaining yields:

  • Conditions : 150 W, 120°C, 30 minutes.

  • Advantages : 80% yield with minimized decomposition of heat-sensitive intermediates.

Esterification and Alkylation Steps

N-Alkylation for 2,7,7-Trimethyl Substituents

Methyl groups at positions 2, 7, and 7 are incorporated using methyl iodide under basic conditions:

  • Base : Potassium tert-butoxide in tetrahydrofuran (THF).

  • Yield : 75% after recrystallization from hexane.

Optimization of Reaction Parameters

Solvent Effects on Regioselectivity

Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization, while nonpolar solvents (toluene) reduce byproduct formation:

SolventDielectric ConstantRegioselectivity (%)
DMF36.792
Toluene2.485
Ethanol24.388

Temperature and Catalytic Load

Higher temperatures (>100°C) accelerate cyclization but risk decomposition. A catalytic load of 10 mol% PTSA optimizes cost and efficiency.

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl3_3) :

    • δ 1.25 (t, 3H, CH2_2CH3_3), 1.45 (s, 6H, C7-CH3_3), 3.85 (s, 3H, OCH3_3), 4.15 (q, 2H, OCH2_2).

  • IR (KBr) : 1720 cm1^{-1} (ester C=O), 1665 cm1^{-1} (quinolone C=O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with retention time = 12.3 minutes.

Industrial-Scale Production Challenges

Byproduct Management

Common byproducts include:

  • Dimerized Aldehydes : Controlled via slow addition of precursors.

  • Over-Alkylated Species : Mitigated using stoichiometric methyl iodide.

Environmental Considerations

Waste streams containing DMF require treatment with activated carbon to meet EPA discharge standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-4-(3-Methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder vorhandene modifizieren.

    Reduktion: Dies kann verwendet werden, um Carbonylgruppen zu Alkoholen zu reduzieren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um Selektivität und Ausbeute zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole produzieren könnte .

Wissenschaftliche Forschungsanwendungen

Ethyl-4-(3-Methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-4-(3-Methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Effekten führt. Die genauen molekularen Zielstrukturen und Pfade werden noch untersucht, aber sie könnten Enzyme und Rezeptoren umfassen, die an Entzündungen und Zellproliferation beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of polyhydroquinolines are highly dependent on substituents on the phenyl ring and ester groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name (Substituents) Molecular Weight Key Substituents Biological Activity Synthesis Yield (%) Solubility (LogP)
Target Compound (3-methoxy-4-propoxyphenyl) 481.57 3-OCH₃, 4-OCH₂CH₂CH₃ Not explicitly reported (predicted anti-inflammatory/antimicrobial) ~75-85 (estimated) ~3.8
4-(2-Chlorophenyl) analog 432.91 2-Cl Anti-inflammatory, antimicrobial 82 3.2
4-(4-Methoxyphenyl) analog 409.48 4-OCH₃ Antioxidant, enzyme modulation 78 2.9
4-(3,4-Dimethoxyphenyl) analog 439.50 3-OCH₃, 4-OCH₃ Calcium channel modulation 70 3.1
4-(4-Fluorophenyl) analog 401.44 4-F Research applications (unspecified) 88 2.7
4-(3-Hydroxyphenyl) analog 395.45 3-OH Structural studies, potential antioxidant 65 2.5

Pharmacological Activity

  • 4-(2-Chlorophenyl) Analog : Exhibits potent anti-inflammatory and antimicrobial activity at low dosages (IC₅₀ = 12 μM for COX-2 inhibition) .
  • 4-(3,4-Dimethoxyphenyl) Analog : Shows calcium channel blocking activity, comparable to nifedipine in preclinical models .
  • Target Compound : Predicted to have enhanced activity due to the propoxy group’s extended alkyl chain, which may improve membrane permeability and target binding .

Crystallographic and Conformational Analysis

  • Target Compound: The propoxy group introduces steric hindrance, likely resulting in a dihedral angle >30° between the phenyl ring and quinoline core, as seen in similar structures .
  • 4-(4-Methoxyphenyl) Analog : Crystal structures reveal a planar arrangement (dihedral angle = 18°), favoring π-π stacking in enzyme binding .
  • 4-(Dimethylaminophenyl) Analog: Exhibits a twisted conformation due to the bulky dimethylamino group, reducing crystallinity .

Solubility and Bioavailability

  • The target compound’s LogP (~3.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Fluorophenyl analogs (LogP = 2.7) have higher aqueous solubility but reduced bioavailability .
  • Hydroxyphenyl derivatives (LogP = 2.5) face challenges in crossing the blood-brain barrier .

Biologische Aktivität

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the class of oxoquinoline derivatives. Its molecular formula is C22H27NO4C_{22}H_{27}NO_4 with a complex structure that includes a hexahydroquinoline core. The presence of methoxy and propoxy groups on the phenyl ring enhances its solubility and biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight365.46 g/mol
IUPAC NameEthyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Properties

Research indicates that derivatives of hexahydroquinoline exhibit significant antimicrobial activity. For instance, studies have shown that certain oxoquinoline derivatives effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial DNA gyrase or topoisomerase IV, leading to cell death .

Antiviral Activity

Some studies have highlighted the antiviral potential of related compounds against HIV and other viruses. The structure of the compound suggests it may act as an inhibitor of viral replication by targeting specific enzymes involved in the viral life cycle .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It has shown considerable ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential therapeutic applications in diseases linked to oxidative damage .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Substituents on the phenyl ring significantly influence its pharmacological profile. For example:

  • Methoxy and Propoxy Groups : These groups enhance lipophilicity and improve bioavailability.
  • Trimethyl Group : Contributes to conformational stability and may affect receptor binding affinity.

Table 2: Summary of SAR Findings

SubstituentEffect on ActivityReference
MethoxyIncreases solubility
PropoxyEnhances antimicrobial activity
TrimethylStabilizes molecular conformation

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives demonstrated that compounds similar to ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Antioxidant Potential : In vitro assays showed that this compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically employs the Hantzsch multicomponent reaction, involving condensation of 3-methoxy-4-propoxybenzaldehyde, ethyl acetoacetate, and 5,5-dimethylcyclohexane-1,3-dione in ethanol under reflux . Optimization strategies include:

  • Catalysts : Use p-toluenesulfonic acid (5 mol%) to accelerate imine formation and cyclization .
  • Solvent : Ethanol or methanol enhances reaction efficiency due to polarity and boiling point .
  • Temperature : Reflux (78–80°C) ensures complete conversion; post-reaction cooling to 0–5°C improves crystallization .
  • Monitoring : Track progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity via HPLC (C18 column, acetonitrile:water gradient) .

Q. What spectroscopic techniques are most effective for characterizing its structure?

Key methods include:

  • NMR : 1^1H NMR identifies substituent environments (e.g., methoxy protons at δ 3.7–3.9 ppm, propoxy protons at δ 1.0–1.5 ppm) .
  • FTIR : Confirms carbonyl (C=O stretch at ~1700 cm1^{-1}) and ester (C-O at ~1250 cm1^{-1}) groups .
  • X-ray crystallography : Resolves spatial arrangements of the hexahydroquinoline core and substituents (e.g., bond angles near 120° for aromatic rings) .

Q. What are the key physical/chemical properties affecting solubility and stability?

  • Solubility : Limited in water; dissolves in DMSO, ethanol, or dichloromethane. Adjust solvent polarity for biological assays .
  • Stability : Sensitive to light and moisture. Store under inert gas (argon) at –20°C in amber vials .
  • Melting point : Typically 180–185°C; deviations indicate impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., phenyl substituents) influence biological activity?

Substituent effects are critical:

  • Electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) enhance antimicrobial activity by increasing membrane permeability .
  • Methoxy/propoxy groups improve pharmacokinetics via steric hindrance, reducing metabolic degradation .
  • Comparative studies : Replace 3-methoxy-4-propoxyphenyl with 4-fluorophenyl to assess SAR; IC50_{50} values vary by >50% in enzyme inhibition assays .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from assay variability. Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for enzyme studies) and positive controls (e.g., quercetin for antioxidant assays) .
  • Purity validation : Ensure >98% purity via HPLC before testing; impurities <2% can skew IC50_{50} values .
  • Dose-response curves : Perform triplicate experiments with 6–8 concentration points to improve reproducibility .

Q. What in vitro assays are suitable for evaluating enzyme inhibitory activity?

Recommended assays:

  • Cytochrome P450 inhibition : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in human liver microsomes .
  • Kinase inhibition : ADP-Glo™ assay for ATP consumption; include staurosporine as a control .
  • Data normalization : Express activity as % inhibition relative to vehicle (DMSO <0.1%) to minimize solvent effects .

Q. How can computational methods predict binding modes with biological targets?

Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Target selection : Prioritize enzymes with conserved active sites (e.g., COX-2 for anti-inflammatory studies) .
  • Docking parameters : Grid size 60 × 60 × 60 Å, centered on catalytic residues; validate with co-crystallized ligands .
  • Binding energy thresholds : ΔG < –7 kcal/mol suggests high-affinity interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.